3-Chloropropyl acetate
Overview
Description
3-Chloropropyl acetate is an organic compound with the molecular formula C5H9ClO2This compound is a clear, colorless liquid with a molecular weight of 136.58 g/mol . It is used as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
3-Chloropropyl acetate can be synthesized through various methods. One common method involves the reaction of 1-bromo-3-chloropropane with potassium acetate in glacial acetic acid . Another method involves the action of acetyl chloride on trimethylene chlorohydrin . Industrial production often involves the use of a mixture of trimethylene chlorohydrin, glacial acetic acid, benzene, and p-toluenesulfonic acid monohydrate, which is refluxed to produce this compound .
Chemical Reactions Analysis
3-Chloropropyl acetate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with strong bases to yield trimethylene oxide
Hydrolysis: It can be hydrolyzed to produce 3-chloropropanol and acetic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, it can participate in these reactions under appropriate conditions.
Common reagents used in these reactions include potassium hydroxide for substitution reactions and water for hydrolysis . The major products formed from these reactions are trimethylene oxide and 3-chloropropanol .
Scientific Research Applications
3-Chloropropyl acetate is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds
Pharmaceuticals: It is used in the production of pharmaceutical intermediates and active pharmaceutical ingredients
Agrochemicals: It is employed in the synthesis of agrochemical products
Dyestuffs: It is used in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 3-Chloropropyl acetate primarily involves its conversion to trimethylene oxide when reacted with strong bases . This reaction proceeds through a nucleophilic substitution mechanism, where the base attacks the carbon atom bonded to the chlorine, leading to the formation of trimethylene oxide and the release of acetate .
Comparison with Similar Compounds
3-Chloropropyl acetate can be compared with other similar compounds such as:
3-Chloropropanol: Similar in structure but lacks the acetate group.
Trimethylene oxide: The product of the substitution reaction involving this compound.
1-Bromo-3-chloropropane: Used as a starting material in the synthesis of this compound.
This compound is unique due to its ability to undergo nucleophilic substitution to form trimethylene oxide, a reaction not commonly observed with other similar compounds .
Properties
IUPAC Name |
3-chloropropyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOHQIPNNIMWRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211879 | |
Record name | 1-Propanol, 3-chloro-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628-09-1 | |
Record name | 3-Chloropropyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanol, 3-chloro-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanol, 3-chloro-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-chloropropyl acetate in heterocyclic chemistry?
A: this compound serves as a valuable building block in organic synthesis, particularly for creating heterocyclic compounds. Research highlights its reaction with the potassium salt of 2-mercaptobenzimidazole, leading to the formation of a novel heterocyclic compound []. This reaction demonstrates the compound's potential in constructing diverse heterocyclic structures.
Q2: Can this compound derivatives be used for stereoselective synthesis?
A: Yes, derivatives like 3-chloro-1-arylpropan-1-ols, which can be synthesized from this compound, are valuable in producing single enantiomers of chiral molecules. Researchers have successfully used enzymes like lipase from Pseudomonas fluorescens and Candida rugosa to achieve enantioselective acylation and hydrolysis of these derivatives []. This method enables the production of both (S) and (R) enantiomers with high enantiomeric excess, showcasing the potential of this compound derivatives in chiral drug synthesis.
Q3: Is there information available about the spectroscopic properties of the heterocyclic compounds derived from this compound?
A: Yes, the research on heterocyclic compounds synthesized from this compound includes characterization data obtained through various spectroscopic techniques. Specifically, studies provide insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectral data for these novel compounds []. These data are crucial for confirming the structures of synthesized compounds and understanding their chemical properties.
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